In Vitro Antifibrinolytic Potency of IB-AMCA vs. AMCA in Streptokinase- and Urokinase-Induced Plasminogen Activation Assays
In the sole published head-to-head comparative study, Baldacci et al. (1989) directly compared the inhibitory capability of tranexamic acid isobenzedrine ester (IB-AMCA) against the parent compound tranexamic acid (AMCA) in in vitro plasminogen activation assays triggered by both streptokinase and urokinase. The study reported that IB-AMCA demonstrated higher potency than AMCA in inhibiting plasminogen activation induced by both activators [1]. The published abstract and all accessible records confirm the directional superiority of IB-AMCA over AMCA; however, the original full-text article (Boll Soc Ital Biol Sper. 1989;65(6):521-8) does not appear to report discrete IC50 values, full concentration-response curves, or a fold-potency ratio in its publicly indexed metadata [1]. The evidence is therefore qualitatively unambiguous (IB-AMCA > AMCA) but quantitatively imprecise with respect to the magnitude of the potency differential. Notably, the study also identified a paradoxical activatory (rather than inhibitory) effect of AMCA and aminocaproic acid at relatively low concentrations—a biphasic behavior not reported for IB-AMCA, potentially suggesting a differentiated concentration-response profile for the ester derivative [1].
| Evidence Dimension | Inhibitory potency against streptokinase- and urokinase-induced plasminogen activation in vitro |
|---|---|
| Target Compound Data | IB-AMCA: higher inhibitory potency than AMCA against both streptokinase- and urokinase-induced plasminogen activation; no paradoxical activatory effect observed at low concentrations |
| Comparator Or Baseline | Tranexamic acid (AMCA): lower inhibitory potency than IB-AMCA; exhibited paradoxical activatory effect on plasminogen activation at relatively low concentrations |
| Quantified Difference | Directional: IB-AMCA > AMCA (higher potency). Precise fold-difference, IC50 values, or concentration-response curve parameters not available in publicly indexed records of the primary source. |
| Conditions | In vitro plasminogen activation assay; activators: streptokinase and urokinase; study: Baldacci et al., Boll Soc Ital Biol Sper. 1989;65(6):521-8 |
Why This Matters
For researchers seeking maximal in vitro plasminogen activation inhibition, IB-AMCA provides directionally superior potency compared to generic tranexamic acid, making molar-equivalent substitution inappropriate for dose-response experimental designs.
- [1] Baldacci M, Catalani R, Bartoli C, Del Corso A, Tozzi MG, Mura U. On the effects of tranexamic acid and its isobenzedrine ester on plasminogen activation and streptokinase induced fibrinolysis. Boll Soc Ital Biol Sper. 1989 Jun;65(6):521-8. PMID: 2611013. View Source
